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Compound of Interest

DMTr-MOE-Inosine-3-CED-
Compound Name: o
phosphoramidite

Cat. No.: B13710149

In-Depth Technical Guide: DMTr-MOE-Inosine
Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 5'-O-Dimethoxytrityl-2'-O-(2-
methoxyethyl)inosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, a key building
block in the synthesis of modified oligonucleotides for therapeutic and research applications.

Core Molecular Data

The fundamental properties of DMTr-MOE-Inosine phosphoramidite are summarized below.
This phosphoramidite is instrumental in introducing 2'-O-methoxyethyl (2'-MOE) modifications
into synthetic oligonucleotides, a modification known to enhance nuclease resistance, increase
binding affinity to target RNA, and reduce non-specific protein binding.

Property Value Reference
Molecular Weight 828.89 g/mol [1][2]
Chemical Formula Ca3Hs53N6O9P [1112]
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Rationale for Use in Oligonucleotide Therapeutics

The incorporation of 2'-MOE modifications, facilitated by phosphoramidites such as DMTr-
MOE-Inosine, is a cornerstone of second-generation antisense oligonucleotide (ASO)
technology.[3] This modification confers several advantageous properties to the resulting
oligonucleotides, making them more suitable for in vivo applications.[3] Key benefits include:

o Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from
degradation by cellular nucleases, prolonging its half-life.[3][4]

 Increased Binding Affinity: The modification promotes an RNA-like (A-form) helical
conformation, leading to stronger and more specific binding to complementary RNA targets.

[5](6]

o Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE
modifications can lead to a better toxicity profile.[3]

These characteristics have led to the successful development of several FDA-approved ASO
drugs that utilize 2'-MOE chemistry.

Experimental Protocol: Solid-Phase Synthesis of a
2'-MOE-Modified Oligonucleotide

The following is a detailed methodology for the incorporation of DMTr-MOE-Inosine
phosphoramidite into a growing oligonucleotide chain using automated solid-phase synthesis
based on phosphoramidite chemistry. This process is cyclical, with each cycle adding one
nucleotide.

Materials:

DMTr-MOE-Inosine phosphoramidite

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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 Activator solution (e.g., 5-ethylthio-1H-tetrazole)

e Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-
methylimidazole/THF)

e Oxidizing solution (iodine in THF/water/pyridine)

e Anhydrous acetonitrile

o Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine mixture)

o Automated DNA/RNA synthesizer

Procedure:

The synthesis follows a four-step cycle for each nucleotide addition:

o Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-
dimethoxytrityl (DMTr) protecting group from the nucleoside bound to the solid support. This
is achieved by treating the support with the deblocking solution, which exposes the 5'-
hydroxyl group for the subsequent coupling reaction.[7][8]

e Coupling: The DMTr-MOE-Inosine phosphoramidite is activated by the activator solution and
then delivered to the synthesis column. The activated phosphoramidite reacts with the free
5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[9]
[10] Coupling times for modified phosphoramidites like 2'-MOE may be longer than for
standard DNA phosphoramidites to ensure high efficiency.[9]

o Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted
5'-hydroxyl groups are irreversibly blocked. This is accomplished by acetylation using the
capping solutions.[8]

o Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent
phosphate triester by treatment with the oxidizing solution.[8][10] This step completes the
addition of one nucleotide.
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This four-step cycle is repeated for each subsequent phosphoramidite until the desired
oligonucleotide sequence is assembled.

Post-Synthesis Processing:

o Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved
from the solid support, and the protecting groups on the nucleobases and the phosphate
backbone are removed. This is typically done by heating the support in a solution of aqueous
ammonia and methylamine.[1][11][12]

 Purification: The full-length product is then purified from shorter, failure sequences, typically
by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis
(PAGE).[1]

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the use of DMTr-MOE-Inosine
phosphoramidite.
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Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
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Caption: Mechanism of action for a 2'-MOE gapmer antisense oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DMTr-MOE-Inosine phosphoramidite molecular weight
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13710149#dmtr-moe-inosine-phosphoramidite-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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